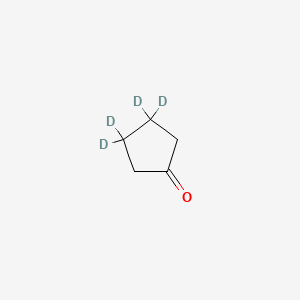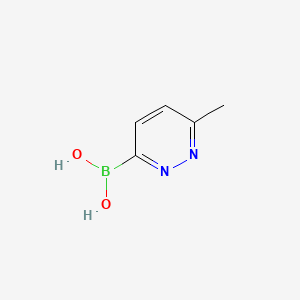![molecular formula C10H9BrFNO2 B570065 N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide CAS No. 1141886-90-9](/img/structure/B570065.png)
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide
描述
N-[4-(2-bromoacetyl)-3-fluorophenyl]acetamide (BFA) is an organic compound commonly used in scientific research. It is a synthetic molecule that has been used in various studies for its biochemical and physiological effects. BFA is a derivative of acetamide and can be synthesized using a variety of methods. BFA has been widely used in scientific research due to its ability to interact with various biological systems, its low toxicity, and its ability to be synthesized in the laboratory.
作用机制
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is known to interact with various biological systems, including enzymes, receptors, and proteins. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is known to bind to various enzymes and receptors, which can lead to the inhibition of various biochemical pathways. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also known to interact with various proteins, which can lead to the activation or inhibition of various biochemical pathways.
生化和生理效应
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been shown to have a variety of biochemical and physiological effects. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which can lead to the inhibition of various metabolic pathways. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has also been shown to bind to various receptors, which can lead to the activation or inhibition of various biochemical pathways. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has also been shown to interact with various proteins, which can lead to the activation or inhibition of various biochemical pathways.
实验室实验的优点和局限性
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has a number of advantages for use in laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is relatively non-toxic, making it safe for use in laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also relatively easy to synthesize in the laboratory, making it convenient for use in laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also relatively stable, making it suitable for use in laboratory experiments.
However, N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide also has a number of limitations for use in laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is relatively expensive, making it cost-prohibitive for some laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also relatively unstable, making it difficult to store for long periods of time. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also relatively difficult to synthesize, making it time-consuming to prepare for laboratory experiments.
未来方向
The future of N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research is promising. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in a variety of scientific research applications, and there are many potential future directions for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research.
One potential future direction for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research is the development of new drugs that utilize N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide as a target. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in drug development to study the effects of various drugs on biological systems, and there is potential to develop new drugs that can target N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide.
Another potential future direction for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research is the study of its effects on cancer cells. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in cancer research to study the effects of various drugs on cancer cells, and there is potential to develop new drugs that can target N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide in cancer cells.
A third potential future direction for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research is the development of new enzyme inhibitors that utilize N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide as a target. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in enzyme inhibition studies to study the effects of drugs on the activity of various enzymes, and there is potential to develop new enzyme inhibitors that can target N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide.
Finally, N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has potential to be used in a variety of other scientific research applications, such as drug delivery, gene therapy, and immunology. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has the potential to be used in a variety of scientific research applications, and there is potential to develop new applications for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide in the future.
科学研究应用
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in a variety of scientific research applications, including drug development, cancer research, and enzyme inhibition. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in drug development to study the effects of various drugs on biological systems. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has also been used in cancer research to study the effects of various drugs on cancer cells. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has also been used in enzyme inhibition studies to study the effects of drugs on the activity of various enzymes.
属性
IUPAC Name |
N-[4-(2-bromoacetyl)-3-fluorophenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c1-6(14)13-7-2-3-8(9(12)4-7)10(15)5-11/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOMQQGADOPTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

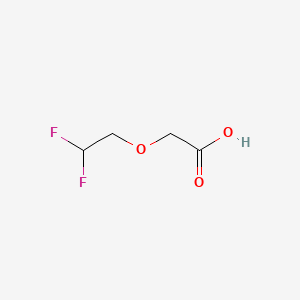

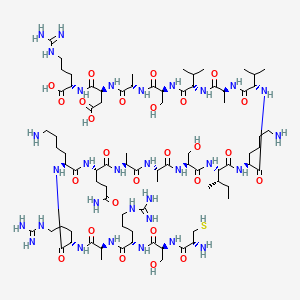
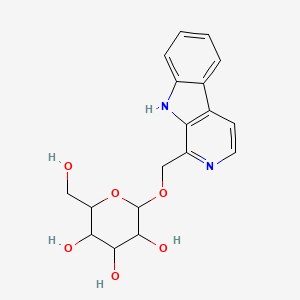
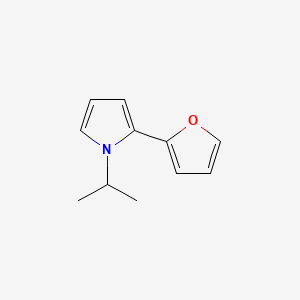
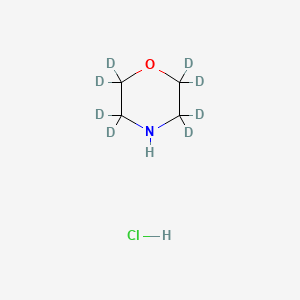
![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)
